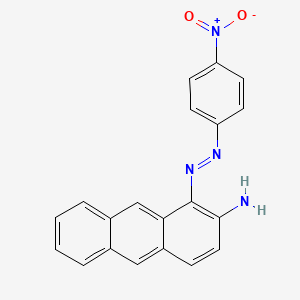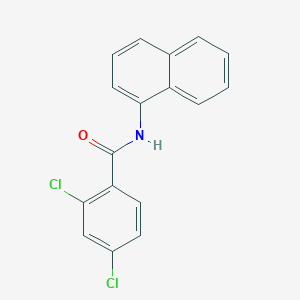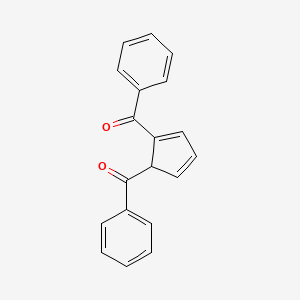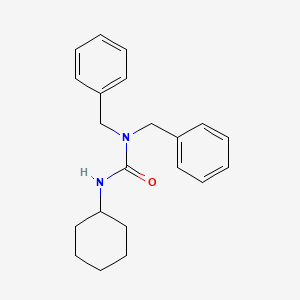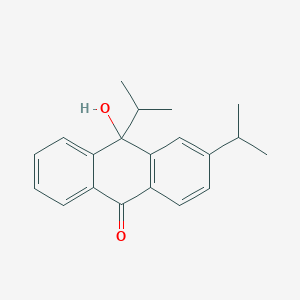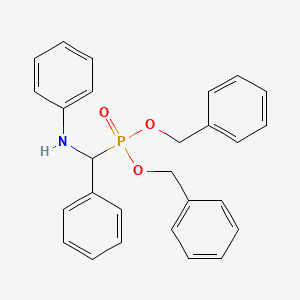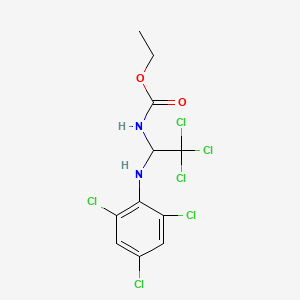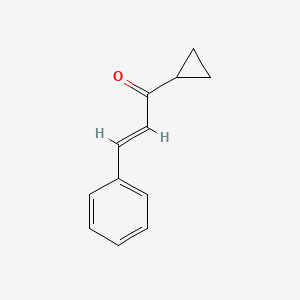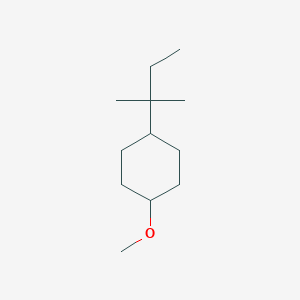
1-Methoxy-4-tert-pentylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-tert-pentylcyclohexane is an organic compound with the molecular formula C12H24O It is a cyclohexane derivative where a methoxy group is attached to the first carbon and a tert-pentyl group is attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-tert-pentylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanol derivatives. For instance, 4-tert-pentylcyclohexanol can be reacted with methanol in the presence of an acid catalyst to yield this compound. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-tert-pentylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane compounds.
Aplicaciones Científicas De Investigación
1-Methoxy-4-tert-pentylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-tert-pentylcyclohexane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-pentyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
- 4-tert-pentyl-1-cyclohexene
- 4-methoxy-1-methyl-1-cyclohexene
- 4-tert-pentyl-cyclohexanone
- 4-tert-butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone
Uniqueness: 1-Methoxy-4-tert-pentylcyclohexane is unique due to its specific combination of functional groups and structural configuration. The presence of both a methoxy group and a tert-pentyl group on the cyclohexane ring imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
199584-38-8 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C12H24O/c1-5-12(2,3)10-6-8-11(13-4)9-7-10/h10-11H,5-9H2,1-4H3 |
Clave InChI |
AJULSUVNFQEPHC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC(CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





